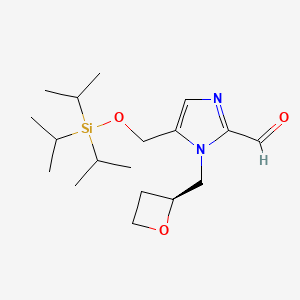
(S)-1-(Oxetan-2-ylmethyl)-5-(((triisopropylsilyl)oxy)methyl)-1H-imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(Oxetan-2-ylmethyl)-5-(((triisopropylsilyl)oxy)methyl)-1H-imidazole-2-carbaldehyde is a complex organic compound that features an oxetane ring, an imidazole ring, and a triisopropylsilyl-protected hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Oxetan-2-ylmethyl)-5-(((triisopropylsilyl)oxy)methyl)-1H-imidazole-2-carbaldehyde typically involves multiple steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving epoxides and aldehydes under acidic or basic conditions.
Introduction of the Imidazole Ring: The imidazole ring can be introduced via condensation reactions involving glyoxal and ammonia or primary amines.
Protection of Hydroxymethyl Group: The hydroxymethyl group is protected using triisopropylsilyl chloride in the presence of a base such as imidazole or pyridine.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The triisopropylsilyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (S)-1-(Oxetan-2-ylmethyl)-5-(((triisopropylsilyl)oxy)methyl)-1H-imidazole-2-carbaldehyde can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. The imidazole ring is a common pharmacophore in many biologically active molecules, and the oxetane ring can enhance the metabolic stability of the compound.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-(Oxetan-2-ylmethyl)-5-(((triisopropylsilyl)oxy)methyl)-1H-imidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The oxetane ring can enhance the compound’s stability and bioavailability, while the imidazole ring can interact with biological targets through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate
- Oxetan-2-ylmethyl methanesulfonate
Uniqueness
Compared to similar compounds, (S)-1-(Oxetan-2-ylmethyl)-5-(((triisopropylsilyl)oxy)methyl)-1H-imidazole-2-carbaldehyde is unique due to the presence of both the oxetane and imidazole rings, as well as the triisopropylsilyl-protected hydroxymethyl group. This combination of features provides a versatile platform for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C18H32N2O3Si |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-[[(2S)-oxetan-2-yl]methyl]-5-[tri(propan-2-yl)silyloxymethyl]imidazole-2-carbaldehyde |
InChI |
InChI=1S/C18H32N2O3Si/c1-13(2)24(14(3)4,15(5)6)23-12-16-9-19-18(11-21)20(16)10-17-7-8-22-17/h9,11,13-15,17H,7-8,10,12H2,1-6H3/t17-/m0/s1 |
InChI Key |
PUCKRKVWQFFHCB-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1=CN=C(N1C[C@@H]2CCO2)C=O |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1=CN=C(N1CC2CCO2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















